molecular formula C15H22O4 B1250552 Massarinolin C

Massarinolin C

Cat. No.: B1250552
M. Wt: 266.33 g/mol
InChI Key: WGXKIUPZJQCFIU-SZDLVHABSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Massarinolin C is a fungal-derived tetracyclic bergamotane sesquiterpenoid, part of a structurally complex family of natural products characterized by a 6/4/5/5 fused-ring system. This compound, along with its analogs like Massarinolin A and B, is biosynthesized by the aquatic fungus Massarina tunicata. Its unique architecture includes a [3.1.1] bridged bicyclic core and oxygenated spiro-lactone moieties, which contribute to its biological activity and synthetic challenges .

Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(E,4S)-4-hydroxy-5-[(1S,5S,6S)-6-(hydroxymethyl)-2-methylidene-6-bicyclo[3.1.1]heptanyl]-2-methylpent-2-enoic acid

InChI

InChI=1S/C15H22O4/c1-9-3-4-11-6-13(9)15(11,8-16)7-12(17)5-10(2)14(18)19/h5,11-13,16-17H,1,3-4,6-8H2,2H3,(H,18,19)/b10-5+/t11-,12+,13-,15-/m0/s1

InChI Key

WGXKIUPZJQCFIU-SZDLVHABSA-N

Isomeric SMILES

C/C(=C\[C@H](C[C@@]1([C@H]2CCC(=C)[C@@H]1C2)CO)O)/C(=O)O

Canonical SMILES

CC(=CC(CC1(C2CCC(=C)C1C2)CO)O)C(=O)O

Synonyms

massarinolin C

Origin of Product

United States

Comparison with Similar Compounds

Core Structural Features

Massarinolin C shares the tetracyclic bergamotane skeleton with related compounds but differs in oxidation states and substituent positions. Key comparisons include:

Compound Core Structure Unique Features Bioactivity
This compound 6/4/5/5 tetracyclic system Undisclosed oxidation pattern (inferred) Presumed antimicrobial (based on analogs)
Massarinolin A 6/4/5/5 tetracyclic system Revised [3.4] spiro-lactone; 3 hydroxyl groups Antibacterial (B. subtilis, S. aureus)
Purpurolide B 6/4/5/5 tetracyclic system 2,3-dihydroxy groups; [4.4] spiro-lactone Cytotoxic (HL-60 cells, IC₅₀: 4 μg/ml)
Crassalactone D 1,6-dioxaspiro[4.4]non-3-en-2-one Styryl-lactone; [4.4] spiro system Broad cytotoxicity (leukemia, carcinomas)

Structural Insights :

  • Massarinolin A underwent structural revision via total synthesis, highlighting the importance of stereochemical accuracy in bioactivity studies .
  • Purpurolides (e.g., B, D, E) feature divergent oxygenation patterns, which correlate with their cytotoxic vs. antimicrobial activities .
  • Crassalactone D and Pyrenolide D2 demonstrate that spiro-lactone positioning and substituents (e.g., styryl groups) critically influence target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Massarinolin C
Reactant of Route 2
Massarinolin C

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